molecular formula C10H20N2O7 B608611 L-Lysine L-Malate CAS No. 71555-10-7

L-Lysine L-Malate

Cat. No.: B608611
CAS No.: 71555-10-7
M. Wt: 280.27
InChI Key: NWZSZGALRFJKBT-KNIFDHDWSA-N
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Description

L-Lysine L-Malate is a compound formed by the combination of L-lysine, an essential amino acid, and maleic acid, an organic compound. L-lysine is vital for protein synthesis, enzyme function, and hormone production in the human body. Maleic acid, on the other hand, is used in various industrial applications, including the production of resins and coatings. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine L-Malate can be synthesized through the reaction of L-lysine with maleic acid. The reaction typically involves dissolving L-lysine in water and adding maleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce L-lysine through fermentation. The L-lysine produced is then reacted with maleic acid to form this compound. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Lysine L-Malate undergoes various chemical reactions, including:

    Oxidation: L-lysine can be oxidized to form different products, such as aminoadipic acid.

    Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.

    Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of this compound include aminoadipic acid, various amino acid derivatives, and substituted lysine compounds. These products have applications in different fields, including pharmaceuticals and biochemistry.

Scientific Research Applications

L-Lysine L-Malate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various compounds and materials.

    Biology: this compound is studied for its role in protein synthesis and enzyme function.

    Medicine: It is used in the development of supplements and pharmaceuticals for treating lysine deficiency and other conditions.

    Industry: The compound is used in the production of resins, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of L-Lysine L-Malate involves its interaction with various molecular targets and pathways. L-lysine is essential for protein synthesis, where it is incorporated into proteins during translation. It also plays a role in enzyme function by acting as a substrate or cofactor for various enzymes. Additionally, L-lysine is involved in the production of hormones and other bioactive molecules. The maleate component can influence the solubility and stability of the compound, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

L-Lysine L-Malate can be compared with other similar compounds, such as:

    L-Lysine hydrochloride: Another form of L-lysine used in supplements and pharmaceuticals.

    Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties, used in food preservation and medical applications.

    L-Lysine acetate: Used in various biochemical and pharmaceutical applications.

This compound is unique due to its combination with maleic acid, which can enhance its solubility and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSZGALRFJKBT-KNIFDHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992102
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71555-10-7
Record name L-Lysine, (2S)-2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71555-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071555107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine (S)-maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2V74GAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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